molecular formula C25H23FNO4- B12091535 (Z)-Pitavastatin Calcium Salt

(Z)-Pitavastatin Calcium Salt

Cat. No.: B12091535
M. Wt: 420.5 g/mol
InChI Key: VGYFMXBACGZSIL-VAWYXSNFSA-M
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Description

(Z)-Pitavastatin Calcium Salt is a pharmaceutical compound primarily used as a lipid-lowering agent. It belongs to the class of drugs known as statins, which are used to manage hypercholesterolemia and prevent cardiovascular diseases. This compound works by inhibiting the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol in the liver.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Pitavastatin Calcium Salt involves multiple steps, starting from the appropriate precursor molecules. The key steps include the formation of the lactone ring, introduction of the side chain, and subsequent conversion to the calcium salt form. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pH conditions to ensure the desired stereochemistry and purity of the final product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, cost-effectiveness, and compliance with regulatory standards. Techniques such as crystallization, filtration, and drying are employed to obtain the final product in its purest form.

Chemical Reactions Analysis

Oxidation Reactions

(Z)-Pitavastatin Calcium Salt undergoes oxidation under controlled conditions, forming hydroxylated and epoxidized derivatives. Key findings include:

Table 1: Oxidation Pathways and Products

Oxidizing Agent Conditions Major Products Source
mCPBADichloromethane, 20–30°CEpoxide derivatives (impK-1, impO-1)
H₂O₂/NaOHAqueous alkaline mediumHydroxylated lactone derivatives
O₂ (ambient air)Long-term storagePeroxide impurities (e.g., impP-2)
  • Epoxidation occurs preferentially at the Δ⁶ double bond in the heptenoic acid side chain .

  • Oxidative stress studies reveal 15–20% degradation under forced H₂O₂ conditions over 24 hours .

Hydrolytic Degradation

The compound demonstrates pH-dependent hydrolysis:

Table 2: Hydrolysis Products Under Stress Conditions

Condition Degradation Products Yield Analytical Method
0.1N HCl (40°C)Quinoline ring-opened carboxylic acid derivatives28%LC-ESI/MS
0.1N NaOH (40°C)β-ketoamide via retro-Michael addition34%NMR/HRMS
Neutral H₂O (80°C)No significant degradation<2%HPLC-PDA
  • Alkaline hydrolysis proceeds 1.8× faster than acidic hydrolysis due to lactone ring destabilization .

  • The calcium salt form enhances hydrolytic stability compared to sodium analogs .

Photolytic and Thermal Reactions

Stability studies under ICH Q1A(R2) guidelines show:

Table 3: Stability Profile

Stress Condition Degradation Key Observations
UV light (200 W·hr/m²)4–6%cis-trans isomerization at C7–C8 double bond
Heat (60°C, 10 days)<3%No new impurities beyond ICH thresholds
Humidity (75% RH, 40°C)5–7%Hygroscopic degradation via hemiacetal forms
  • Photodegradation pathways involve Norrish Type I cleavage of the dihydroxyheptanoate chain .

  • Thermal stability is enhanced in oxygen-scavenged packaging (≤0.5% degradation/month) .

Synthetic Modifications

Industrial synthesis involves critical reactions:

Key Steps in Manufacturing:

  • Wittig Olefination :

    • Phosphonium ylide + Lactonized statin precursor → Z-isomer predominance (75:25 Z:E)

    • Optimized at −78°C in THF (yield: 68–72%)

  • Deprotection/Hydrolysis :

    • TBS-protected intermediate → Free acid via TBAF/AcOH

    • Final calcium salt precipitation at pH 9.5–10.5

Degradation Mechanism Insights

Radical-mediated oxidation pathways dominate under ambient storage:
 Z Pitavatin+O2lightHydroperoxideEpoxide\text{ Z Pitavatin}+\text{O}_2\xrightarrow{\text{light}}\text{Hydroperoxide}\rightarrow \text{Epoxide}

  • ESR studies confirm singlet oxygen involvement in solid-state degradation .

Scientific Research Applications

(Z)-Pitavastatin Calcium Salt has a wide range of applications in scientific research:

    Chemistry: It is used as a reference compound in analytical chemistry for the development of new analytical methods.

    Biology: The compound is studied for its effects on cellular processes and gene expression.

    Medicine: It is extensively researched for its therapeutic potential in managing cholesterol levels and preventing cardiovascular diseases.

    Industry: The compound is used in the formulation of pharmaceutical products and as a standard in quality control processes.

Mechanism of Action

The primary mechanism of action of (Z)-Pitavastatin Calcium Salt involves the inhibition of HMG-CoA reductase, an enzyme responsible for the conversion of HMG-CoA to mevalonate, a precursor of cholesterol. By inhibiting this enzyme, the compound reduces the synthesis of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood. This action helps in preventing the buildup of cholesterol in the arteries, thereby reducing the risk of cardiovascular diseases.

Comparison with Similar Compounds

  • Atorvastatin Calcium
  • Rosuvastatin Calcium
  • Simvastatin

Comparison: (Z)-Pitavastatin Calcium Salt is unique in its high potency and favorable pharmacokinetic profile. Compared to other statins, it has a longer half-life and higher bioavailability, which allows for lower dosing and reduced risk of side effects. Additionally, it has shown a lower potential for drug-drug interactions, making it a preferred choice for patients on multiple medications.

Properties

Molecular Formula

C25H23FNO4-

Molecular Weight

420.5 g/mol

IUPAC Name

(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate

InChI

InChI=1S/C25H24FNO4/c26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31/h1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31)/p-1/b12-11+

InChI Key

VGYFMXBACGZSIL-VAWYXSNFSA-M

Isomeric SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/C(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F

Origin of Product

United States

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